molecular formula C8H4ClNO3 B13108895 2-Chlorobenzo[d]oxazole-7-carboxylic acid

2-Chlorobenzo[d]oxazole-7-carboxylic acid

Cat. No.: B13108895
M. Wt: 197.57 g/mol
InChI Key: KMEVRRXPJRRCEN-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 7-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzoxazole. This intermediate is then further reacted with carbon dioxide to introduce the carboxylic acid group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Condensation: Reagents like alcohols or amines in the presence of dehydrating agents such as DCC (dicyclohexylcarbodiimide).

Major Products

    Substitution: Formation of 2-substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Condensation: Formation of esters or amides.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Chlorobenzo[d]oxazole-7-carboxylic acid is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorine atom and carboxylic acid group may enhance the compound’s ability to bind to these targets and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzo[d]oxazole-7-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12)

InChI Key

KMEVRRXPJRRCEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)C(=O)O

Origin of Product

United States

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